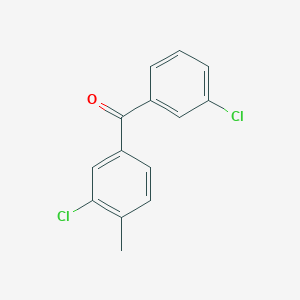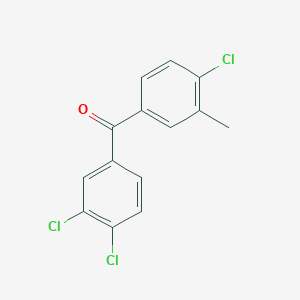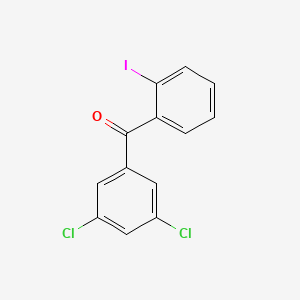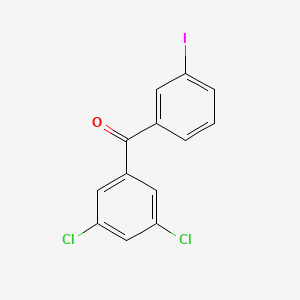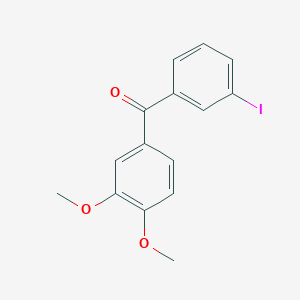
3-(4-Methylphenoxy)piperidine
Overview
Description
“3-(4-Methylphenoxy)piperidine” is a compound that is used as a pharmaceutical intermediate . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular formula of “3-(4-Methylphenoxy)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-(4-Methylphenoxy)piperidine” are not explicitly mentioned in the literature.Scientific Research Applications
Antidepressant Activity
- Synthesis and Evaluation of Antidepressants : Piperidine derivatives, closely related to 3-(4-Methylphenoxy)piperidine, have been synthesized and tested for potential antidepressant effects. These compounds demonstrated biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Radiolabeled Probes for Receptors
- Radiolabeled Probes for σ-1 Receptors : Research on halogenated piperidine derivatives has led to the development of radiolabeled probes. These probes are used for in vivo studies of σ receptors in the brain and other organs, aiding in understanding receptor functions and distributions (Waterhouse et al., 1997).
Contributions to Drug Development
- Selective Serotonin Reuptake Inhibitors (SSRIs) : Piperidine derivatives have played a significant role in developing SSRIs like Paroxetine. Paroxetine is widely used in treating various psychiatric disorders (Germann et al., 2013).
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The synthesis and molecular structure of compounds featuring piperidine, including those structurally related to 3-(4-Methylphenoxy)piperidine, have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of these compounds (Khan et al., 2013).
Opioid Antagonists for Gastrointestinal Disorders
- Development of Opioid Antagonists : Piperidine derivatives have been studied to discover opioid antagonists that are selective to peripheral receptors. These antagonists are considered for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Histamine H3 Antagonists
- Histamine H3 Antagonists for Wakefulness : A series of 4-phenoxypiperidines has been developed as potent histamine H3 antagonists. These compounds show promise in treating disorders related to wakefulness (Dvorak et al., 2005).
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocycle, which is a common structural motif in many pharmaceuticals
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . The specific interactions between 3-(4-Methylphenoxy)piperidine and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds, such as potential anticancer activity . .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of “3-(4-Methylphenoxy)piperidine” and other piperidine derivatives.
properties
IUPAC Name |
3-(4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKBIUMAMUGELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613693 | |
| Record name | 3-(4-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)piperidine | |
CAS RN |
63843-39-0 | |
| Record name | 3-(4-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



